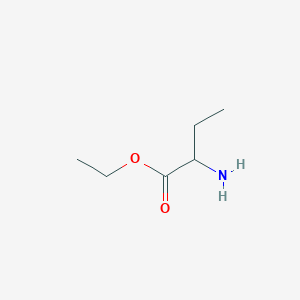

Ethyl 2-aminobutanoate

Description

Ethyl 2-aminobutanoate (C₆H₁₃NO₂) is an ester derivative of 2-aminobutanoic acid, characterized by an amino group at the second carbon of the butanoate backbone. It serves as a versatile intermediate in organic synthesis and pharmaceutical development. Its hydrochloride salt (e.g., CAS 55410-21-4) is commonly utilized to enhance solubility and stability in drug formulations . Variations in substituents (e.g., hydroxy, acetyl, or alkyl groups) yield structurally related compounds with distinct physicochemical and functional properties.

Properties

IUPAC Name |

ethyl 2-aminobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-5(7)6(8)9-4-2/h5H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSBWGSJFSEIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902869 | |

| Record name | NoName_3443 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key structural analogs, their molecular parameters, and differences:

Key Observations :

- Steric Effects : Bulky substituents (e.g., tert-butyl in ) increase molecular weight and reduce reactivity compared to ethyl esters.

- Polarity: Hydroxy (C₆H₁₃NO₃, ) and acetyl groups (C₉H₁₆O₃, ) enhance polarity, influencing solubility in aqueous media.

- Chirality: Ethyl (R)-2-aminobutanoate exhibits enantioselectivity, critical for asymmetric synthesis in pharmaceuticals.

Pharmaceutical Intermediates

- Ethyl 2-acetyl-3-methylbutanoate: Widely used in synthesizing ketone-containing APIs (Active Pharmaceutical Ingredients) due to its acetyl group, which facilitates nucleophilic reactions .

- Hydrochloride Salts (e.g., CAS 55410-21-4 and 1135219-29-2 ): Preferred in drug formulations for improved bioavailability and crystallinity.

Specialty Chemicals

- Ethyl 2-methylbutanoate (CAS 7452-79-1 ): Used in fragrance industries due to its fruity aroma, contrasting with amino-substituted esters that are odorless and pharmaceutically oriented.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-aminobutanoate, and how can reaction yields be systematically quantified?

this compound can be synthesized via esterification of 2-aminobutanoic acid with ethanol under acid catalysis. Key parameters include temperature control (60–80°C), molar ratios (1:5 for acid:ethanol), and catalytic sulfuric acid (0.1–0.5 mol%). Yield optimization requires monitoring via HPLC or GC-MS to quantify purity and byproducts. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purification . Reaction efficiency should be validated through triplicate trials with error bars (±5%) to assess reproducibility.

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

Structural confirmation involves:

- NMR : H NMR should show peaks for the ethyl ester group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and the amino group (δ 1.8–2.2 ppm, multiplet). C NMR confirms the carbonyl (δ 170–175 ppm) and amine-bearing carbon (δ 45–50 ppm).

- FT-IR : Stretching vibrations for ester C=O (~1740 cm) and NH (~3350 cm).

- Mass Spectrometry : Molecular ion peak at m/z 145.2 (CHNO) with fragmentation patterns matching ester cleavage .

Q. What experimental protocols are recommended for assessing the compound’s solubility and stability in biological buffers?

Solubility testing should use phosphate-buffered saline (PBS, pH 7.4) and DMSO as a reference. Prepare serial dilutions (0.1–10 mM) and measure turbidity via UV-Vis spectroscopy (λ = 600 nm). Stability studies require incubation at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolyzed carboxylic acid derivatives). Include controls for pH-dependent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). Mitigation strategies include:

- Replication : Repeat experiments under standardized protocols (e.g., identical cell passage numbers, incubation times).

- Dose-Response Curves : Test a wide concentration range (nM to mM) to identify non-linear effects.

- Mechanistic Follow-Up : Use siRNA knockdown or enzyme inhibitors to validate target specificity. Cross-reference with PubChem bioactivity data to contextualize findings .

Q. What methodologies are suitable for probing the compound’s potential as a chiral building block in asymmetric synthesis?

Chiral HPLC or capillary electrophoresis can determine enantiomeric excess (ee%). Catalytic asymmetric reactions (e.g., using BINAP-metal complexes) should be tested for stereoselective esterification or amidation. Compare kinetic resolution outcomes (e.g., values) across substrates. Computational modeling (DFT) can predict transition-state geometries to rationalize selectivity .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing ethical concerns?

- Dosing : Use the lowest effective dose based on in vitro IC values.

- Animal Models : Prioritize non-rodent species (e.g., zebrafish embryos) for preliminary toxicity screens.

- Analytical Methods : Microsampling (10–50 µL blood) with LC-MS/MS quantifies plasma concentrations.

- Ethical Compliance : Follow ARRIVE guidelines and obtain institutional animal care committee approval .

Methodological Guidance

Q. What statistical approaches are critical for analyzing dose-dependent effects in this compound bioassays?

- ANOVA with Post-Hoc Tests : Compare means across multiple concentrations (e.g., Tukey’s HSD for pairwise differences).

- EC Calculation : Fit sigmoidal curves using nonlinear regression (e.g., Hill equation).

- Error Propagation : Report confidence intervals (95%) for replicated experiments .

Q. How can scoping reviews optimize literature surveys on the compound’s applications in medicinal chemistry?

- Search Strategy : Use databases (PubMed, Reaxys) with keywords: "this compound" AND ("drug design" OR "pharmacophore").

- Inclusion Criteria : Prioritize peer-reviewed studies (2015–2025) with mechanistic data.

- Data Extraction : Tabulate results (e.g., IC, target proteins) and highlight gaps (e.g., lack of in vivo efficacy data) .

Data Management and Reporting

Q. What best practices ensure reproducibility in publishing synthetic procedures for this compound?

Q. How should conflicting spectral data be addressed in peer-reviewed submissions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.